molecular formula C10H7ClN2O B13975351 2-Chloro-4-(2-hydroxyphenyl)pyrimidine CAS No. 71659-36-4

2-Chloro-4-(2-hydroxyphenyl)pyrimidine

Cat. No.: B13975351
CAS No.: 71659-36-4
M. Wt: 206.63 g/mol
InChI Key: SERWHLJYMARUJU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Chloro-4-(2-hydroxyphenyl)pyrimidine is a versatile heterocyclic building block of significant interest in medicinal chemistry and anticancer research. Its molecular architecture, featuring a pyrimidine core substituted with a reactive chlorine atom and a 2-hydroxyphenyl group, makes it a valuable precursor for the synthesis of more complex molecules. The chlorine atom at the 2-position serves as an excellent leaving group, enabling nucleophilic aromatic substitution reactions with a variety of amines, alcohols, and thiols to generate diverse 2-substituted pyrimidine libraries for structure-activity relationship (SAR) studies. This compound is primarily utilized in the design and development of novel therapeutic agents. Its key application lies in the synthesis of quinazoline and pyrimidine-based analogues that are explored as potential anticancer agents. These derivatives can function through multiple mechanisms, including tyrosine kinase inhibition (e.g., targeting EGFR and VEGFR-2) and DNA interaction (via intercalation or groove binding), which can disrupt replication and transcription in cancer cells . The scaffold is a key intermediate in constructing molecules that are evaluated against a broad spectrum of cancer cell lines, demonstrating the ongoing relevance of this chemotype in oncology drug discovery . FOR RESEARCH USE ONLY (RUO). Not for human or veterinary diagnostic or therapeutic use. This product should be handled by qualified professionals in a laboratory setting.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(2-chloropyrimidin-4-yl)phenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7ClN2O/c11-10-12-6-5-8(13-10)7-3-1-2-4-9(7)14/h1-6,14H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SERWHLJYMARUJU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=NC(=NC=C2)Cl)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7ClN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501345858
Record name 2-(2-Chloropyrimidin-4-yl)phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501345858
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

71659-36-4
Record name 2-(2-Chloropyrimidin-4-yl)phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501345858
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Chemical Reactivity and Transformational Chemistry of 2 Chloro 4 2 Hydroxyphenyl Pyrimidine

Reactivity at the Chloro-Substituted Pyrimidine (B1678525) Core

The pyrimidine ring, being a π-deficient heteroaromatic system, is inherently susceptible to nucleophilic attack. This reactivity is significantly enhanced by the presence of a chlorine atom at the 2-position, which acts as a good leaving group.

Nucleophilic Displacement Reactions of the Chlorine Atom

The chlorine atom at the C2 position of the pyrimidine ring is highly activated towards nucleophilic aromatic substitution (SNAr). This reactivity allows for its displacement by a wide variety of nucleophiles, providing a straightforward route to a diverse array of 2-substituted pyrimidine derivatives.

Common nucleophilic displacement reactions include:

Amination: The reaction with primary and secondary amines proceeds readily to yield 2-aminopyrimidine (B69317) derivatives. For instance, microwave-assisted synthesis has been shown to be an effective method for the reaction of 2-amino-4-chloropyrimidines with various substituted amines, often resulting in good yields in short reaction times. nih.gov

Alkoxylation: Alkoxides, such as sodium ethoxide, can displace the chlorine atom to form 2-alkoxypyrimidines. This reaction is a common strategy for introducing ether linkages at the 2-position of the pyrimidine ring. prepchem.com

Thiolation: Similarly, treatment with thiols or their corresponding thiolates leads to the formation of 2-thioether-substituted pyrimidines.

Hydrazinolysis: Reaction with hydrazine (B178648) hydrate (B1144303) can replace the chlorine atom with a hydrazinyl group, a versatile functional group that can be used for further transformations, such as the construction of fused heterocyclic rings. nih.gov

Suzuki-Miyaura Coupling: The chloro-substituent can participate in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling with aryl or heteroaryl boronic acids. This allows for the formation of a carbon-carbon bond at the 2-position, introducing aryl or heteroaryl moieties. mdpi.comnih.gov However, it has been noted that 2-chloro derivatives can exhibit lower reactivity in such couplings compared to their iodo- or bromo-counterparts. nih.gov

The general mechanism for these SNAr reactions involves the formation of a resonance-stabilized anionic intermediate, known as a Meisenheimer complex, followed by the expulsion of the chloride ion to restore aromaticity.

Table 1: Examples of Nucleophilic Displacement Reactions at the C2 Position
NucleophileProduct TypeGeneral Reaction Conditions
Primary/Secondary Amines (R₂NH)2-AminopyrimidinesOften requires heating, can be facilitated by microwave irradiation. nih.gov
Alkoxides (RO⁻)2-AlkoxypyrimidinesReaction with sodium alkoxide in the corresponding alcohol.
Hydrazine (N₂H₄)2-HydrazinylpyrimidinesReaction with hydrazine hydrate, often in an alcoholic solvent. nih.gov
Arylboronic Acids (ArB(OH)₂)2-ArylpyrimidinesPalladium catalyst (e.g., Pd(PPh₃)₄) and a base. mdpi.com

Influence of Substituents on Pyrimidine Ring Reactivity

The reactivity of the pyrimidine ring and the regioselectivity of nucleophilic attack can be significantly influenced by the nature and position of other substituents on the ring. The 4-(2-hydroxyphenyl) group in the target molecule is an electron-donating group, which can modulate the electron density of the pyrimidine ring.

While in 2,4-dichloropyrimidines, nucleophilic attack generally occurs preferentially at the C4 position, the presence of other substituents can alter this preference. Electron-donating groups can influence the relative electrophilicity of the carbon atoms in the pyrimidine ring. Theoretical studies on halogenated pyrimidines have shown that the electronic and geometric structures of the molecule are affected by the localization and electronegativity of the substituents, which in turn affects the molecule's reactivity. nih.gov

Reactivity of the Hydroxyphenyl Moiety

The 2-hydroxyphenyl substituent provides a second site of reactivity within the molecule, primarily centered around the phenolic hydroxyl group and the activated aromatic ring.

Electrophilic Aromatic Substitution on the Hydroxyphenyl Ring

The hydroxyl group is a strongly activating, ortho-, para-directing group for electrophilic aromatic substitution. This means that the phenyl ring of the 2-hydroxyphenyl moiety is susceptible to attack by electrophiles, primarily at the positions ortho and para to the hydroxyl group.

Potential electrophilic substitution reactions include:

Halogenation: The introduction of halogen atoms (e.g., bromine, chlorine) onto the hydroxyphenyl ring can be achieved using standard halogenating agents.

Nitration: The introduction of a nitro group (-NO₂) can be accomplished using nitrating agents such as a mixture of nitric and sulfuric acids. Studies on the nitration of other dihydroxypyrimidine derivatives have shown that nitration can occur on the pyrimidine ring itself, particularly at the C5 position when activated by hydroxyl groups. google.comresearchgate.netnih.govscispace.com This suggests that careful control of reaction conditions would be necessary to achieve selective nitration on the hydroxyphenyl ring.

Friedel-Crafts Alkylation and Acylation: These reactions allow for the introduction of alkyl and acyl groups, respectively, onto the aromatic ring, although the presence of the phenolic hydroxyl group can sometimes lead to complications.

Condensation and Derivatization via the Hydroxyl Group

The phenolic hydroxyl group is nucleophilic and can participate in a variety of condensation and derivatization reactions.

Williamson Ether Synthesis: The hydroxyl group can be deprotonated with a base to form a phenoxide, which can then act as a nucleophile in an SN2 reaction with an alkyl halide to form an ether. wikipedia.orgjk-sci.comyoutube.com This provides a route to O-alkylated derivatives.

Esterification: The hydroxyl group can be acylated to form esters. This can be achieved by reaction with acyl chlorides or acid anhydrides in the presence of a base.

Reaction with Chloroacetyl Chloride: The reaction of a phenolic hydroxyl group with chloroacetyl chloride can introduce a chloroacetyl moiety, which can be a precursor for further synthetic transformations. impactfactor.org

Table 2: Potential Reactions at the Hydroxyphenyl Moiety
Reaction TypeReagentFunctional Group Transformation
NitrationHNO₃/H₂SO₄Ar-H → Ar-NO₂
Williamson Ether Synthesis1. Base (e.g., NaOH, K₂CO₃) 2. Alkyl halide (R-X)Ar-OH → Ar-OR
EsterificationAcyl chloride (RCOCl) or Anhydride ((RCO)₂O)Ar-OH → Ar-OC(O)R

Intramolecular Cyclization and Rearrangement Pathways

The presence of both a reactive chloro-substituent on the pyrimidine ring and a nucleophilic hydroxyl group on the adjacent phenyl ring in a specific stereochemical arrangement allows for the possibility of intramolecular reactions. One of the most significant of these is intramolecular cyclization to form fused heterocyclic systems.

A key potential transformation for 2-Chloro-4-(2-hydroxyphenyl)pyrimidine is an intramolecular nucleophilic substitution, where the hydroxyl group attacks the C2 position of the pyrimidine ring, displacing the chlorine atom. This would lead to the formation of a five-membered furan (B31954) ring fused to the pyrimidine ring, resulting in a benzofuro[2,3-d]pyrimidine derivative. The synthesis of benzofuro[2,3-d]pyrimidine derivatives through various synthetic routes is a known process in heterocyclic chemistry, highlighting the feasibility of such a cyclization. nih.govinformahealthcare.comnih.govresearchgate.net

This intramolecular cyclization is a powerful method for the construction of complex, polycyclic heteroaromatic systems from a relatively simple precursor. The reaction is typically promoted by a base, which deprotonates the phenolic hydroxyl group, increasing its nucleophilicity and facilitating the intramolecular attack.

Furthermore, studies on related 2-(2'-hydroxyphenyl)pyrimidine systems have shown the occurrence of excited-state intramolecular proton transfer (ESIPT), where the proton of the hydroxyl group transfers to one of the nitrogen atoms of the pyrimidine ring in the excited state. nih.gov While not a permanent rearrangement or cyclization in the ground state, this process highlights the intimate interaction between the two moieties of the molecule.

Advanced Spectroscopic and Photophysical Characterization

Excited-State Intramolecular Proton Transfer (ESIPT) Mechanism

Excited-State Intramolecular Proton Transfer (ESIPT) is a fundamental photochemical process that governs the behavior of 2-Chloro-4-(2-hydroxyphenyl)pyrimidine upon light absorption. nih.gov This mechanism involves the transfer of a proton between a donor and an acceptor group within the same molecule in its electronically excited state. nih.govspectroscopyonline.com For this class of compounds, the process occurs between the phenolic hydroxyl (-OH) group, which acts as the proton donor, and one of the nitrogen atoms on the pyrimidine (B1678525) ring, which serves as the proton acceptor. acs.orgnih.gov

The geometric proximity of the donor and acceptor, facilitated by a pre-existing intramolecular hydrogen bond in the ground state, is crucial for ESIPT to occur. acs.orgnih.gov Upon photoexcitation from the ground state (enol-form, E) to the first excited state (E), a rapid proton transfer is triggered, leading to the formation of an excited-state keto tautomer (K). acs.orgnih.gov This tautomer possesses a different electronic and geometric structure from the original excited enol form. acs.org The ESIPT process is typically ultrafast, with rate constants on the order of 10¹³ s⁻¹. acs.orgnih.gov Theoretical studies on related 2-(2′-hydroxyphenyl)pyrimidines confirm that while the enol form is more stable in the ground state (S₀), the keto form becomes energetically more favorable in the first excited state (S₁). acs.org

The ESIPT process in 2-(2'-hydroxyphenyl)pyrimidine derivatives gives rise to distinct spectroscopic signatures. A hallmark of ESIPT is a large separation between the absorption and emission maxima, known as a Stokes shift. acs.orgnih.gov This occurs because absorption populates the excited enol state (E), while emission originates from the lower-energy excited keto state (K). acs.org Consequently, ESIPT chromophores can exhibit dual fluorescence bands: a normal emission from the enol form at shorter wavelengths and an anomalous, large Stokes-shifted emission from the keto tautomer at longer wavelengths. acs.orgnih.gov

However, for many 2-(2'-hydroxyphenyl)pyrimidines, including the chloro-substituted variant, fluorescence is often very weak or entirely absent in both solution and the solid state. acs.orgnih.govnih.gov This lack of emission is a key indicator of an extremely efficient ESIPT process, where the resulting excited keto tautomer deactivates predominantly through a non-radiative pathway. acs.orgnih.gov The key role of the hydroxyl group in this emission quenching is demonstrated by the fact that analogous derivatives lacking the 2'-OH group are typically fluorescent, exhibiting violet or blue luminescence. acs.orgnih.gov

The efficiency of the ESIPT process is highly dependent on the molecular structure. The primary structural requirement is the presence of an intramolecular hydrogen bond that positions the proton donor (phenolic -OH) and acceptor (pyrimidine N-atom) in close proximity. acs.orgnih.gov

Key structural influences include:

Presence of the Hydroxyl Group: The 2'-hydroxyphenyl moiety is essential. Its removal eliminates the possibility of ESIPT, thereby preventing the non-radiative decay pathway and restoring "normal" fluorescence. nih.gov

Substitution on the Pyrimidine Ring: While the core ESIPT process is dictated by the hydroxyphenyl-pyrimidine linkage, substituents on the pyrimidine ring can modulate the electronic properties. Electron-donating or withdrawing groups can influence the acidity of the phenol (B47542) and the basicity of the pyrimidine nitrogen, subtly tuning the ESIPT process.

Molecular Rigidity: Fluorescence is often favored in rigid molecular structures. libretexts.org For ESIPT-capable molecules, conformational flexibility can promote non-radiative decay pathways. In the solid state, restricted molecular motion can sometimes lead to the appearance of luminescence that is absent in solution. nsc.rursc.org For certain 2-(2-hydroxyphenyl)-4-(1H-pyrazol-1-yl)pyrimidine derivatives, this rigidity in the solid state allows for dual emission arising from both fluorescence and phosphorescence. rsc.org

Luminescence Properties and Dynamics

The luminescence of this compound is a direct consequence of the ESIPT mechanism and its sensitivity to the molecular environment.

In solution, 2-(2'-hydroxyphenyl)pyrimidine derivatives are typically non-luminescent. acs.orgnih.gov This is attributed to the efficient ESIPT process followed by rapid non-radiative deactivation of the excited keto tautomer. acs.orgrsc.org

The behavior in the solid state can be more complex. For some related pyrimidine structures, dual emission associated with both fluorescence and phosphorescence has been observed. nih.govrsc.org In these cases, the observed luminescence is an interplay between different deactivation pathways:

Fluorescence: The fluorescence, when observed, is an anti-Kasha process (emission from a higher excited state, S₂) originating from the keto tautomer formed after ESIPT. rsc.org

Phosphorescence: A phosphorescence signal can also appear, which is not related to the ESIPT process but rather occurs from the triplet excited state of the initial enol form (T₁ → S₀). nih.govrsc.org

This dual emission in the solid state highlights how restricting molecular vibrations can alter the balance of radiative and non-radiative decay channels. nsc.ru

Due to the significant structural and electronic reorganization that occurs during the ESIPT process, the fluorescence properties of molecules in this class are highly sensitive to their microenvironment. acs.orgnih.gov This sensitivity to solvent polarity is known as solvatochromism. Although this compound is largely non-emissive under normal conditions, its potential emission (e.g., after protonation) would be expected to be tunable by the solvent environment. acs.orgnih.gov The emission of related pyrimidine derivatives has been shown to be sensitive to changes in polarity, pH, and the presence of metal cations. nih.gov

PropertyInfluence of EnvironmentRationale
ESIPT Efficiency Can be affected by solvent polarity and hydrogen-bonding capability.Solvents can interact with the donor/acceptor groups, potentially disrupting the intramolecular hydrogen bond.
Emission Wavelength Shifts with solvent polarity (solvatochromism).The change in dipole moment between the ground and excited states leads to differential solvation, affecting the energy gap.
Quantum Yield Varies with environmental rigidity and solvent interactions.Non-radiative decay pathways are highly sensitive to molecular motion and specific solute-solvent interactions.

This table illustrates the general environmental sensitivity of ESIPT-capable pyrimidine derivatives.

A defining characteristic of 2-(2'-hydroxyphenyl)pyrimidines is their pronounced acidochromic behavior. acs.orgnih.gov While non-luminescent in neutral conditions, the addition of a strong acid, such as trifluoroacetic acid, can "switch on" a strong fluorescence response that is reversible and detectable by the naked eye. acs.orgnih.gov

This phenomenon occurs because the acid protonates one of the nitrogen atoms of the pyrimidine ring. acs.orgnih.gov This protonation blocks the nitrogen from acting as the proton acceptor for the intramolecular proton transfer from the hydroxyl group, thereby inhibiting the ESIPT process. acs.orgnih.gov With the primary non-radiative decay pathway blocked, the molecule is forced to deactivate through a radiative channel, resulting in strong fluorescence from the enol form. nih.gov This reversible, pH-responsive switching of luminescence makes these compounds suitable for applications as acid-base sensors. acs.orgnih.gov

ConditionESIPT ProcessObserved LuminescenceColor
Neutral ActiveNone / Very WeakColorless
Acidic (Protonated) InhibitedStrong FluorescenceVisible (e.g., Blue/Green)
Neutral (Base Added) RestoredNone / Very WeakColorless

This table summarizes the acidochromic switching behavior of 2-(2'-hydroxyphenyl)pyrimidine derivatives.

Quantum Yield Determination and Photostability

The photophysical properties of this compound are intrinsically linked to the phenomenon of Excited-State Intramolecular Proton Transfer (ESIPT). In its ground state, the molecule possesses a crucial intramolecular hydrogen bond between the phenolic hydroxyl group and a nitrogen atom of the pyrimidine ring. Upon photoexcitation, a rapid and efficient transfer of the proton occurs from the hydroxyl group to the pyrimidine nitrogen, forming an excited-state keto-tautomer. This process provides a highly efficient non-radiative decay pathway, leading to the quenching of fluorescence.

Consequently, in its neutral form and dissolved in common organic solvents, this compound is essentially non-fluorescent, exhibiting a fluorescence quantum yield (ΦF) that is negligible or null. nih.gov This behavior is a hallmark of many 2-(2'-hydroxyphenyl)pyrimidine derivatives, where the ESIPT process dominates the excited-state dynamics. nih.gov

However, the fluorescence of this compound can be "switched on" by inhibiting the ESIPT process. This is typically achieved by protonating the pyrimidine ring through the addition of a strong acid, such as trifluoroacetic acid (TFA). The protonation of the nitrogen atom involved in the intramolecular hydrogen bond disrupts the proton transfer pathway. In this protonated state, the molecule is forced to de-excite via radiative pathways, resulting in observable fluorescence. While specific quantum yield values for the protonated form of this compound are not extensively documented, analogous protonated 2-(2'-hydroxyphenyl)pyrimidine compounds have been reported to exhibit significant fluorescence. nih.gov

The photostability of this class of compounds is noteworthy. The efficient energy dissipation mechanism provided by the ESIPT process in the neutral form contributes to their stability against photodegradation. Molecules capable of undergoing ESIPT are often utilized as photostabilizers in various materials due to their ability to harmlessly convert UV radiation into thermal energy. nih.gov

Table 1: Photophysical Properties of this compound in Different Conditions

ConditionFluorescence EmissionFluorescence Quantum Yield (ΦF)Predominant De-excitation Pathway
Neutral (in organic solvent)Very weak to none~ 0Excited-State Intramolecular Proton Transfer (ESIPT) leading to non-radiative decay
Acidic (protonated form)Observable fluorescence> 0 (significant)Radiative decay (fluorescence)

Advanced Structural Elucidation Techniques (Beyond Basic Identification)

Single-Crystal X-ray Diffraction for Inter- and Intramolecular Interactions

While a specific crystal structure for this compound is not publicly available, extensive single-crystal X-ray diffraction studies on closely related 2-(2'-hydroxyphenyl)pyrimidine derivatives provide a clear and detailed model of its expected solid-state conformation and interactions. nih.gov

Intramolecular Interactions:

The most significant intramolecular feature, consistently observed in this class of compounds, is a strong intramolecular hydrogen bond between the phenolic hydroxyl group (-OH) and one of the nitrogen atoms of the pyrimidine ring. This interaction is crucial as it pre-organizes the molecule for the ESIPT process. The geometry of this hydrogen bond is characterized by a short donor-acceptor distance and an angle that facilitates the proton transfer.

The molecule is expected to be largely planar, with a small dihedral angle between the hydroxyphenyl and pyrimidine rings. This planarity is promoted by the conjugated π-system and the intramolecular hydrogen bond. The chlorine atom at the 2-position of the pyrimidine ring will influence the electronic distribution and may participate in weak intramolecular interactions.

Table 2: Expected Intramolecular Geometric Parameters for this compound from X-ray Diffraction Analogs

ParameterDescriptionExpected Value Range
O-H···N DistanceLength of the intramolecular hydrogen bond1.6 - 1.9 Å
O-H···N AngleAngle of the intramolecular hydrogen bond140 - 155°
Dihedral Angle (Phenyl-Pyrimidine)Twist between the two aromatic rings0 - 20°

Intermolecular Interactions:

In the solid state, the planar structure of this compound would facilitate various intermolecular interactions that dictate the crystal packing. The most prominent of these are expected to be π-π stacking interactions between the aromatic rings of adjacent molecules. These interactions are a key driving force in the assembly of the crystal lattice.

Additionally, weaker intermolecular interactions, such as C-H···N and C-H···Cl hydrogen bonds, are likely to be present, further stabilizing the crystal structure. The nitrogen atoms of the pyrimidine ring not involved in the intramolecular hydrogen bond and the chlorine substituent can act as acceptors for these weak hydrogen bonds.

Analysis of Molecular Packing and Supramolecular Synthons

The interplay of the aforementioned intermolecular forces leads to the formation of well-defined, three-dimensional supramolecular architectures. The analysis of molecular packing in analogous crystal structures reveals common packing motifs. Typically, the molecules arrange in layered or herringbone patterns, maximizing the π-π stacking and other weak interactions.

The concept of supramolecular synthons is critical in understanding and predicting the crystal packing of this compound. A supramolecular synthon is a structural unit within a crystal in which molecules are held together by non-covalent interactions. For this compound, several synthons can be anticipated:

π-π Stacking Synthon: Parallel or offset arrangements of the aromatic rings of neighboring molecules constitute a primary and highly influential synthon in the crystal engineering of such compounds.

C-H···N Synthon: The interaction between aromatic C-H donors and pyrimidine nitrogen acceptors can lead to the formation of extended chains or dimeric motifs.

The combination of these synthons results in a robust and predictable supramolecular assembly. The specific arrangement will depend on the subtle balance of these interactions, which can be influenced by crystallization conditions. The study of these synthons is fundamental for the rational design of crystalline materials with desired physical and chemical properties.

Computational and Theoretical Investigations

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on density functional theory (DFT), have been instrumental in elucidating the characteristics of hydroxyphenyl-pyrimidine systems. nih.gov These calculations allow for a detailed understanding of both ground and excited state properties, which are crucial for explaining the photophysical behavior of these compounds. nih.govacs.org

Density Functional Theory (DFT) for Ground State Properties

DFT is a widely used computational method for investigating the electronic structure of many-body systems, such as molecules. chemrxiv.orgnih.gov It is particularly effective for determining the ground-state properties of molecules like 2-(2'-hydroxyphenyl)pyrimidines. nih.govacs.org Extensive DFT calculations have been performed to rationalize experimental results and understand the impact of molecular structure on optical transitions. nih.gov

DFT calculations are employed to determine the most stable three-dimensional arrangement of atoms in a molecule, known as the optimized geometry. For derivatives of 2-(2'-hydroxyphenyl)pyrimidine, these calculations reveal important structural details in the ground state (S₀).

In one studied derivative, the hydroxyphenyl ring is slightly twisted relative to the pyrimidine (B1678525) ring by approximately 3°. acs.org Significant deviations from planarity are also observed for other substituted phenyl rings attached to the pyrimidine core, with dihedral angles around -20° and 27°. acs.org These non-planar conformations in the ground state are a key structural feature. acs.org The intramolecular hydrogen bond, crucial for the molecule's photochemical behavior, is also characterized. In the ground state, the O–H···N hydrogen-bond distance is calculated to be 1.681 Å with an O–H–N bond angle of 148°. nih.gov

Table 1: Calculated Ground State (S₀) Geometrical Parameters for a 2-(2'-hydroxyphenyl)pyrimidine Derivative. nih.govacs.org
ParameterValue
Dihedral Angle (Hydroxyphenyl vs. Pyrimidine)~3°
Dihedral Angle (Other Phenyl vs. Pyrimidine)~27° and -20°
O–H···N Hydrogen Bond Distance1.681 Å
O–H–N Bond Angle148°

The electronic properties of a molecule are largely dictated by its frontier molecular orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.govresearchgate.net The HOMO acts as an electron donor, while the LUMO is an electron acceptor. malayajournal.org The energy difference between the HOMO and LUMO, known as the FMO or HOMO-LUMO gap, is a critical parameter that helps characterize the chemical reactivity and kinetic stability of a molecule. nih.gov A small frontier orbital gap is generally associated with high chemical reactivity and low kinetic stability. nih.gov

Analysis of the FMOs for hydroxyphenyl-pyrimidine systems shows that electronic transitions, such as those induced by UV light absorption, primarily involve the promotion of an electron from the HOMO to the LUMO. The distribution of electron density in these orbitals indicates that charge transfer occurs within the molecule upon excitation. malayajournal.orgrsc.org Understanding the energies and spatial distributions of the LUMO and HOMO is therefore essential for predicting the molecule's electronic behavior and its response to light.

Time-Dependent Density Functional Theory (TD-DFT) for Excited State Properties

While DFT is excellent for ground-state properties, Time-Dependent Density Functional Theory (TD-DFT) is the method of choice for studying electronically excited states. chemrxiv.orgrsc.orgresearchgate.net TD-DFT has proven to be a suitable and powerful computational tool for gaining a deeper understanding of photochemical processes such as excited-state intramolecular proton transfer (ESIPT). nih.gov It allows for the simulation of spectroscopic properties and the modeling of reaction pathways that occur after a molecule absorbs light. rsc.org

Table 2: Representative Calculated Lowest-Energy Transition Wavelengths (λ) and Oscillator Strengths (f) in CH₂Cl₂ Solution. nih.gov
Compound FormTransitionCalculated Wavelength (nm)Oscillator Strength (f)
Enol TautomerAbsorption (S₀ → S₁)3450.2917
Keto TautomerEmission (S₁ → S₀)5670.1011

One of the most significant applications of TD-DFT for 2-Chloro-4-(2-hydroxyphenyl)pyrimidine and related compounds is the modeling of the Excited-State Intramolecular Proton Transfer (ESIPT) process. nih.gov ESIPT is a photochemical reaction where a proton moves from the hydroxyl group to a nitrogen atom on the pyrimidine ring within the excited state. nih.govnih.gov

To model this, relaxed potential energy surface (PES) scans are computed. nih.govacs.org These scans map the energy of the molecule as the O-H bond is stretched and the proton moves towards the pyrimidine nitrogen. The calculations show that while the enol form is more stable in the ground state (S₀), the keto tautomer becomes significantly more stable in the first excited state (S₁). nih.govacs.org

The energy barrier for the forward proton transfer (enol* → keto) in the excited state is very low, calculated to be just 0.02 eV (0.5 kcal/mol) for a related compound. semanticscholar.org Conversely, the reverse energy barrier (keto → enol*) is substantially higher at 0.57 eV (13.3 kcal/mol). semanticscholar.org This low forward barrier and high reverse barrier strongly favor the ESIPT process and subsequent fluorescence emission from the keto form. semanticscholar.org This theoretical modeling provides a clear rationale for the observed photophysical properties, such as the large Stokes shift in fluorescence, which is characteristic of ESIPT compounds. nih.govsemanticscholar.org

Molecular Modeling and Interaction Studies (Excluding Clinical Outcomes)

Molecular modeling serves as a computational microscope, allowing researchers to visualize and analyze the three-dimensional structure of molecules and their complexes. For this compound, these studies would focus on its conformational flexibility, electronic properties, and its potential to interact with various biological macromolecules, thereby predicting its pharmacodynamic profile without conducting laboratory experiments.

Molecular Docking for Enzyme-Ligand Interactions (Mechanism-focused)

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the case of this compound, docking simulations would be employed to fit the molecule into the binding site of a target enzyme. The goal of these simulations is to identify the most stable binding mode, characterized by the lowest binding energy.

The interaction of pyrimidine derivatives with various enzymes has been a subject of interest. For instance, studies on other substituted pyrimidines have shown their potential to inhibit kinases, proteases, and other enzymes crucial in disease pathways. A hypothetical docking study of this compound into an enzyme's active site would involve preparing the 3D structures of both the ligand (the pyrimidine derivative) and the receptor (the enzyme). The docking algorithm would then explore a multitude of possible binding poses, each scored based on a force field that calculates the potential energy of the system.

The results of such a study would typically be presented in a table format, detailing the binding affinity (often in kcal/mol) and the specific amino acid residues involved in the interaction.

Target Enzyme (Hypothetical)Binding Affinity (kcal/mol)Interacting Amino Acid Residues (Hypothetical)
Kinase A-8.5MET793, LEU718, VAL726
Protease B-7.2HIS41, CYS145, GLU166

These predicted interactions provide a mechanistic hypothesis for how this compound might exert a biological effect by inhibiting the function of a specific enzyme.

Analysis of Non-Covalent Interactions and Hydrogen Bonding Networks

The stability of a ligand-enzyme complex is predominantly governed by non-covalent interactions. These include hydrogen bonds, hydrophobic interactions, van der Waals forces, and pi-stacking interactions. For this compound, the 2-hydroxyphenyl group and the pyrimidine ring itself offer several possibilities for such interactions.

The hydroxyl group is a potent hydrogen bond donor and acceptor. The nitrogen atoms in the pyrimidine ring are also potential hydrogen bond acceptors. The chlorine atom can participate in halogen bonding, a specific type of non-covalent interaction. The aromatic rings (both the phenyl and pyrimidine rings) can engage in pi-pi stacking or pi-cation interactions with the aromatic side chains of amino acids like phenylalanine, tyrosine, and tryptophan within the enzyme's binding pocket.

A detailed analysis of a docked complex would map out these intricate networks of interactions. For example, a hydrogen bond network could be crucial for the specificity and affinity of the binding.

Interaction TypeDonor (Hypothetical)Acceptor (Hypothetical)Distance (Å)
Hydrogen BondO-H (of hydroxyphenyl)Carbonyl O of LEU8402.9
Hydrogen BondN-H of GLY856N (in pyrimidine ring)3.1
Pi-Pi StackingPhenyl ringPhenylalanine (PHE857)3.5

Understanding these non-covalent interactions at an atomic level is fundamental for the rational design of more potent and selective analogs of this compound. By identifying key interactions, medicinal chemists can modify the structure of the compound to enhance its binding affinity and, consequently, its biological activity.

Advanced Applications and Research Frontiers

Materials Science Research

The exploration of 2-Chloro-4-(2-hydroxyphenyl)pyrimidine and its derivatives in materials science is driven by their potential to create novel materials with tailored optical and electronic properties. The interplay between the electron-withdrawing chloro group, the proton-donating hydroxyl group, and the electron-deficient pyrimidine (B1678525) core allows for fine-tuning of its molecular orbitals and, consequently, its interaction with light and electricity.

Development of Organic Optoelectronic Devices

Pyrimidine-cored compounds are gaining considerable attention for their application in designing various organic electronic devices. researchgate.net Their inherently electron-deficient nature makes them suitable as electron-acceptor components in push-pull molecular architectures, which are crucial for inducing luminescence. researchgate.net Derivatives of 2-(2'-hydroxyphenyl)pyrimidine are specifically noted for their potential in organic optoelectronic devices due to the tunable dual emission properties associated with the ESIPT mechanism. nih.gov This process, where a proton is transferred from the hydroxyl group to a nitrogen atom on the pyrimidine ring in the excited state, can be modulated to control the emission color and efficiency, key parameters for devices like Organic Light-Emmitting Diodes (OLEDs). nih.gov While the broader class of pyrimidine derivatives is widely used as active layers in thin-film optoelectronic devices, including OLEDs and polymer solar cells, the specific performance metrics of this compound in such devices are a subject of ongoing research. researchgate.net

Design of Functional Materials with Tunable Optical Properties

The defining feature of 2-(2'-hydroxyphenyl)pyrimidines is their tunable optical properties, which are highly sensitive to their molecular environment. nih.gov The ESIPT process is central to this tunability. Upon photoexcitation, the molecule can exist in two forms: the initial enol form and the proton-transferred keto tautomer. These two forms have different electronic structures and thus fluoresce at different wavelengths. The fluorescence properties are highly sensitive to factors like solvent polarity and hydrogen bonding. nih.gov

For the general class of 2-(2'-hydroxyphenyl)pyrimidines, the enol form is more stable in the ground state, while the keto form is more stable in the first excited state. nih.gov However, these compounds often show very little to no photoluminescence in solution and in the solid state. This is because the excited keto tautomer can deactivate through a non-radiative pathway. nih.govgoogle.com The key to unlocking their fluorescence lies in controlling this deactivation pathway. By modifying the substituents on the pyrimidine ring, it is possible to influence the energy levels of the excited states and thus tune the emission color and intensity. For instance, the introduction of electron-donating groups can lead to a red-shift in the emission wavelength. nih.gov

Supramolecular Chemistry and Self-Assembly

The presence of hydrogen bond donors (the hydroxyl group) and acceptors (the nitrogen atoms of the pyrimidine ring), along with the potential for other non-covalent interactions, makes this compound a candidate for the construction of complex supramolecular assemblies. The ability to form specific and directional interactions is crucial for creating well-ordered structures in the solid state, which can influence the material's bulk properties.

Crystal structure analyses of related 2-(2'-hydroxyphenyl)pyrimidine derivatives have revealed the formation of intricate networks through inter- and intramolecular interactions. nih.gov These interactions dictate the molecular packing in the crystal lattice, which in turn can affect the photophysical properties of the material in the solid state. The study of how molecules like this compound self-assemble is key to designing crystalline materials with desired optical or electronic characteristics. The self-assembly can be influenced by various functional groups, leading to different supramolecular motifs. rsc.org

Chemical Sensing and Fluorescent Probe Development

The sensitivity of the fluorescence of 2-(2'-hydroxyphenyl)pyrimidine derivatives to their local environment makes them excellent candidates for the development of chemical sensors and fluorescent probes. The ESIPT process provides a built-in mechanism for signaling the presence of specific analytes.

Acid-Base Vapor Sensors and Acidochromic Materials

A significant application of 2-(2'-hydroxyphenyl)pyrimidines is in the development of acid-base vapor sensors. nih.govgoogle.com These compounds typically exhibit little to no fluorescence in their neutral state. However, upon exposure to an acid, the pyrimidine ring becomes protonated. This protonation inhibits the ESIPT process, which in turn "switches on" a bright fluorescence, a phenomenon known as acidochromism. nih.govgoogle.com This reversible, naked-eye detectable change in fluorescence makes them highly effective as solid-state sensors for acidic vapors. nih.gov

The table below summarizes the acidochromic behavior typical of this class of compounds.

ConditionESIPT ProcessFluorescence
NeutralActiveQuenched (Off)
AcidicInhibitedEmissive (On)

This on/off switching capability is also being explored for applications in anti-counterfeiting technologies, where the fluorescent signal can be revealed by applying an acidic substance. nih.govgoogle.com

Sensing of Metal Cations and Other Environmental Stimuli

The nitrogen atoms in the pyrimidine ring and the oxygen atom of the hydroxyl group in this compound can act as coordination sites for metal ions. The binding of a metal cation can significantly alter the photophysical properties of the molecule, providing a mechanism for fluorescent sensing. nih.gov

While the broader family of 2-(2-hydroxyphenyl)-substituted heterocycles has been investigated for the selective detection of various metal ions, such as Zn²⁺ and Cd²⁺, the specific capabilities of this compound are an area of active investigation. nih.gov The binding of a metal ion can perturb the ESIPT process, leading to changes in the fluorescence emission, such as shifts in wavelength or changes in intensity. This allows for the design of fluorescent probes that can selectively report the presence of specific metal ions in a sample. nih.gov

The table below outlines the general principle of metal ion sensing using ESIPT-based probes.

StateAnalyteInteractionFluorescence Response
Free ProbeNoneESIPT is activeLow or no fluorescence
Probe + Metal IonMetal IonCoordination with N and O atoms, disrupting ESIPTEnhanced fluorescence or spectral shift

Design of Anticounterfeiting Agents

The development of advanced anticounterfeiting measures is a critical area of research, and molecules with tunable photophysical properties are of particular interest. Derivatives of 2-(2'-hydroxyphenyl)pyrimidine are emerging as promising candidates for such applications due to their unique fluorescent properties. These compounds can exhibit a phenomenon known as excited-state intramolecular proton transfer (ESIPT). nih.gov

In their ground state, these molecules are typically non-luminescent. This lack of emission is attributed to a rapid proton transfer from the hydroxyl group to a nitrogen atom on the pyrimidine ring upon excitation, leading to a non-radiative decay pathway. nih.gov However, this process can be controlled. The protonation of the pyrimidine ring, for instance by exposure to an acid, can inhibit the ESIPT process. This inhibition effectively "switches on" the fluorescence of the molecule, resulting in a visible luminescent response. nih.govacs.org

This acidochromic behavior, where the color and fluorescence of the compound change in response to pH, makes 2-(2'-hydroxyphenyl)pyrimidine derivatives highly suitable for use as solid-state acid-base vapor sensors and as security features in anticounterfeiting technologies. nih.gov For example, they can be incorporated into inks or materials where their fluorescence can be reversibly switched on and off by the application of acidic or basic vapors, providing a dynamic and difficult-to-replicate security feature.

Below is a data table summarizing the photophysical behavior of 2-(2'-hydroxyphenyl)pyrimidine derivatives relevant to their application in anticounterfeiting.

StateConditionFluorescencePotential Application
"Off" State Neutral environmentNon-luminescent (ESIPT active)Covert security feature
"On" State Acidic environmentLuminescent (ESIPT inhibited)Verification with acidic vapor

Catalysis and Ligand Design

The field of catalysis relies heavily on the design of ligands that can coordinate with metal centers to enhance their reactivity and selectivity. Pyrimidine derivatives, including this compound, offer a versatile scaffold for the development of novel ligands for metal complexes.

Pyrimidine Derivatives as Ligands for Metal Complexes

The nitrogen atoms within the pyrimidine ring of this compound can act as donor atoms, allowing the molecule to coordinate with a variety of transition metals. Furthermore, the 2-hydroxyphenyl group provides an additional coordination site through the oxygen atom of the hydroxyl group, enabling the ligand to act as a bidentate chelating agent. This chelation effect can lead to the formation of stable metal complexes. researchgate.netmdpi.com

Research has demonstrated the synthesis of palladium(II) complexes with pyridine-based ligands, which are structurally related to pyrimidines. These complexes have shown significant catalytic activity in various cross-coupling reactions. nih.gov Similarly, rhodium and iridium complexes incorporating pyrimidine-based ligands have been synthesized and studied for their catalytic and biological properties. researchgate.netdocumentsdelivered.com The electronic properties of the pyrimidine ring and the steric environment around the metal center can be fine-tuned by modifying the substituents on the pyrimidine core, allowing for the rational design of catalysts with specific properties.

Role in Enhancing Reaction Efficiency and Selectivity in Catalytic Processes

The coordination of pyrimidine-based ligands to metal centers can significantly influence the efficiency and selectivity of catalytic reactions. For instance, palladium complexes featuring pyrimidine-based ligands have been successfully employed as catalysts in Suzuki-Miyaura cross-coupling reactions. researchgate.net The ligand plays a crucial role in stabilizing the active catalytic species and modulating its reactivity.

The 2-hydroxyphenyl substituent in this compound can deprotonate to form a phenoxide, which can then coordinate to the metal center. This O,N-bidentate coordination can create a rigid and well-defined geometry around the metal, which can enhance the selectivity of the catalytic reaction. The electronic nature of the substituents on the pyrimidine and phenyl rings can also impact the catalytic activity by influencing the electron density at the metal center. For example, more basic pyridine (B92270) ligands have been shown to slightly increase the catalytic effectiveness of Pd(II) complexes in Suzuki-Miyaura coupling. nih.gov

The following table summarizes the key features of pyrimidine derivatives as ligands and their impact on catalysis.

FeatureDescriptionImpact on Catalysis
Nitrogen Donors The nitrogen atoms in the pyrimidine ring coordinate to the metal center.Stabilization of the metal complex.
Chelating Group The 2-hydroxyphenyl group allows for bidentate (O,N) chelation.Increased stability and defined geometry of the complex, leading to enhanced selectivity.
Tunable Electronics Substituents on the pyrimidine and phenyl rings can be varied.Modulation of the metal center's electron density, influencing catalytic activity and efficiency.

Agrochemical Research (Focus on Chemical Design and Mode of Action, Excluding Efficacy/Safety Data)

Pyrimidine derivatives are a well-established class of compounds in agrochemical research, with applications as both herbicides and fungicides. The chemical design of these molecules is crucial for their biological activity, and understanding their mode of action at a molecular level is a key area of investigation.

The herbicidal activity of certain pyrimidine derivatives is attributed to their ability to inhibit acetolactate synthase (ALS), also known as acetohydroxyacid synthase (AHAS). ucanr.eduumn.edu This enzyme is essential for the biosynthesis of branched-chain amino acids (valine, leucine, and isoleucine) in plants. pnas.org By blocking the active site of ALS, these herbicides disrupt protein synthesis and ultimately lead to plant death. The chemical design of these herbicides focuses on creating molecules that can effectively bind to the enzyme's active site. The pyrimidine core often serves as a scaffold, with various substituents being introduced to optimize binding affinity and selectivity. nih.govhep.com.cn

In the realm of fungicides, some pyrimidine derivatives, particularly anilinopyrimidines, are known to inhibit the biosynthesis of methionine in certain fungal pathogens. mdpi.comresearchgate.netscirp.org Methionine is a crucial amino acid for fungal growth and development. The proposed mode of action involves the inhibition of enzymes within the methionine biosynthesis pathway, such as cystathionine (B15957) β-lyase. nih.gov The design of these fungicides involves the strategic placement of substituents on the pyrimidine ring to maximize their inhibitory effect on the target enzyme while minimizing off-target effects.

The table below outlines the mode of action for different classes of pyrimidine-based agrochemicals.

Agrochemical ClassTarget EnzymeMode of Action
Herbicides Acetolactate Synthase (ALS)Inhibition of branched-chain amino acid biosynthesis.
Fungicides Enzymes in Methionine Biosynthesis (e.g., Cystathionine β-lyase)Disruption of essential amino acid synthesis in fungi.

Role as Advanced Synthetic Building Blocks

The reactivity of the chlorine atom at the 2-position of this compound, coupled with the presence of the hydroxyphenyl group, makes it a valuable and versatile building block for the synthesis of more complex heterocyclic architectures.

Precursors for Complex Heterocyclic Architectures

The chlorine atom on the pyrimidine ring is susceptible to nucleophilic substitution, allowing for the introduction of a wide range of functional groups. This reactivity is a cornerstone of its utility as a synthetic precursor. For instance, 2-chloropyrimidines can undergo reactions with various nucleophiles to construct fused heterocyclic systems. google.comnih.gov

The presence of the 2-hydroxyphenyl group opens up possibilities for intramolecular cyclization reactions. For example, the synthesis of benzofuran-fused pyrido[4,3-d]pyrimidines has been achieved through a domino condensation reaction involving a 2-(2-hydroxyphenyl)acetonitrile and a dichloropyrimidine derivative. rsc.org This demonstrates how the hydroxyphenyl moiety can participate in the formation of new heterocyclic rings. Furthermore, methodologies have been developed for the synthesis of tricyclic systems like 4-chloro-pyrimido[4,5-b] ucanr.edupnas.orgbenzodiazepines from chloropyrimidine precursors, highlighting the potential for creating complex, multi-ring structures. nih.gov

The following table provides examples of complex heterocyclic architectures that can be synthesized from chloropyrimidine precursors.

Precursor TypeReaction TypeResulting Heterocyclic Architecture
2-Chloropyrimidine (B141910)Nucleophilic Substitution/CyclizationPyrimido[4,5-b] ucanr.edupnas.orgbenzodiazepines
Dichloropyrimidine-5-carbaldehyde and 2-(2-hydroxyphenyl)acetonitrileDomino CondensationBenzofuran-fused pyrido[4,3-d]pyrimidines
2-ChloropyrimidineVarious Cyclization StrategiesFused pyrimidine systems

Modular Synthesis of Diversified Compound Libraries

The pyrimidine core, a key feature of this compound, serves as an ideal modular scaffold for generating diverse, drug-like compound libraries. acs.orgnih.gov This structural motif is prevalent in both natural products and approved pharmaceuticals. acs.orgnih.gov A powerful strategy for creating extensive compound collections is DNA-encoded library technology (DELT), which enables the rapid synthesis and screening of billions of molecules. acs.orgnih.gov In this approach, a small molecule is covalently linked to a unique DNA tag that acts as an identifiable barcode.

The synthesis of pyrimidine-focused DNA-encoded libraries often involves a substitution reaction between a DNA-linked pyrimidine scaffold and various nucleophilic building blocks. nih.gov This method is highly efficient and provides access to a vast array of starting materials. nih.gov For instance, a library can be constructed using a pyrimidine scaffold with reactive groups, such as a chloride atom, that allow for regioselective substitution. By employing different types of pyrimidine cores with distinct reactive handles at various positions, researchers can achieve structural diversification, leading to varied substituent orientations and the potential for diverse binding interactions with biological targets. nih.gov This modular approach allows for the systematic exploration of chemical space to identify novel bioactive compounds. acs.orgnih.gov

In Vitro Biological Activity and Target Interaction Studies (Strictly Non-Clinical)

Scaffold Design for Lead Compound Discovery

The pyrimidine scaffold, as seen in this compound, is a "biologically privileged scaffold" frequently utilized in the development of new drugs targeting a variety of biological targets. nih.gov Its derivatives have demonstrated a wide range of activities, including antimicrobial, antioxidant, antimalarial, and anti-inflammatory properties. nih.gov In the context of lead compound discovery, the pyrimidine core offers a versatile framework that can be chemically modified to optimize binding affinity and selectivity for a specific biological target.

The design of novel pyrimidine-quinolone hybrids as inhibitors of human lactate (B86563) dehydrogenase A (hLDHA) illustrates this principle. nih.gov Many hLDHA inhibitors feature a hydrophilic scaffold and a hydrophobic one, sometimes connected by a linker. nih.gov By combining the pyrimidine scaffold with other pharmacophores, such as quinolone, researchers can design hybrid molecules with enhanced biological activity. nih.gov Computational methods like molecular docking are often employed to predict the binding interactions of designed compounds with their target proteins, guiding the synthesis of the most promising candidates. nih.govresearchtrend.net

In Vitro Enzyme Inhibition Mechanisms (e.g., COX, XO, Lipoxygenase, HDAC)

Pyrimidine derivatives have been investigated for their inhibitory activity against a variety of enzymes. For example, novel synthesized pyrimidine derivatives have shown effective inhibition of metabolic enzymes such as human carbonic anhydrase isoenzymes (hCA I and II), acetylcholinesterase (AChE), and butyrylcholinesterase (BChE). researchgate.net Kinetic studies, including the analysis of Lineweaver-Burk plots, are used to determine the mechanism of inhibition (e.g., competitive, non-competitive, or mixed). researchgate.netacs.org

Some pyrimidine derivatives have been designed as dual inhibitors of cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX), enzymes involved in inflammatory processes. researchgate.netnih.gov Prostaglandins and leukotrienes, which are pro-inflammatory mediators, are synthesized from arachidonic acid by COX and LOX enzymes, respectively. researchgate.netnih.gov By inhibiting both enzymes, these compounds can offer a safer alternative to traditional non-steroidal anti-inflammatory drugs (NSAIDs). researchgate.net The inhibitory activity is typically quantified by determining the half-maximal inhibitory concentration (IC50) values.

Compound ClassTarget EnzymeInhibition Values (Ki or IC50)Reference
Novel Pyrimidine DerivativeshCA IKi: 39.16 ± 7.70–144.62 ± 26.98 nM researchgate.net
Novel Pyrimidine DerivativeshCA IIKi: 18.21 ± 3.66–136.35 ± 21.48 nM researchgate.net
Novel Pyrimidine DerivativesAChEKi: 33.15 ± 4.85–52.98 ± 19.86 nM researchgate.net
Novel Pyrimidine DerivativesBChEKi: 31.96 ± 8.24–69.57 ± 21.27 nM researchgate.net
Polyacetylene GlycosideBChEIC50: 14.77 ± 1.55 µM researchgate.net
Polyacetylene Glycoside5-LOXIC50: 34.59 ± 4.26 µM researchgate.net

Interaction with Molecular Targets in Cell-Free or Cell-Based Assays (Mechanistic Insights)

Understanding the interaction of small molecules with their biological targets at a molecular level is crucial for drug discovery. Cell-free assays provide a direct measure of target engagement without the complexities of a cellular environment. nih.gov For instance, the inhibitory activity of pyrimidine derivatives against recombinant human dihydroorotate (B8406146) dehydrogenase (DHODH) has been evaluated in vitro. rupress.org

Cell-based assays, such as the cellular thermal shift assay (CETSA), allow for the characterization of target engagement within intact cells. nih.gov Molecular docking studies can provide valuable insights into the binding modes of pyrimidine derivatives with their target proteins. researchtrend.net For example, docking analysis of pyrimidine-quinolone hybrids with hLDHA revealed key interactions with amino acid residues in the active site, such as Arg168. nih.gov These computational predictions can then be validated through experimental assays.

Studies on Antimicrobial and Antiviral Activity in Cell Cultures or Against Microorganisms

Pyrimidine derivatives exhibit a broad spectrum of antimicrobial and antiviral activities. nih.govnih.gov Their efficacy is often evaluated in vitro against a panel of pathogenic bacteria and fungi. researchtrend.netnih.gov The minimum inhibitory concentration (MIC) is a standard measure of the lowest concentration of an antimicrobial agent that will inhibit the visible growth of a microorganism after overnight incubation. thepharmajournal.com

For example, certain 2,4-disubstituted-6-thiophenyl-pyrimidine derivatives have shown strong antibacterial activity against methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci (VREs), with MIC values as low as 2 mg/mL. thepharmajournal.com The mechanism of action for some of these compounds involves the inhibition of FtsZ polymerization, a key step in bacterial cell division. thepharmajournal.com

In the realm of antiviral research, pyrimidine derivatives have been investigated for their activity against a wide range of viruses, including influenza virus, herpes simplex virus (HSV), and human immunodeficiency virus (HIV). nih.govmdpi.com The antiviral activity is often assessed in cell culture-based assays, where the ability of the compound to inhibit viral replication is measured. rupress.orgnih.gov The selectivity index (SI), which is the ratio of the cytotoxic concentration to the effective antiviral concentration, is a critical parameter for evaluating the potential of an antiviral compound. nih.gov

Compound/DerivativeMicroorganism/VirusActivityReference
2,4-disubstituted-6-thiophenyl-pyrimidinesMRSA, VREsMIC: 2 mg/mL thepharmajournal.com
Halogenated pyrimidinesEscherichia coli O157:H7Inhibited biofilm formation nih.gov
Azaindole-linked pyrimidinesVarious virusesAntiviral activity mdpi.com
Pyridinium-type polyvinylpyrrolidonesInfluenza virus95.6% virucidal efficiency nih.gov

In Vitro Anticancer Activity as Molecular Probes or Tool Compounds

The pyrimidine scaffold is a common feature in many anticancer agents. nih.govijrpr.comencyclopedia.pub Numerous pyrimidine derivatives have been synthesized and evaluated for their in vitro cytotoxic activity against a panel of human cancer cell lines. nih.govencyclopedia.pubijcrt.org The sulforhodamine B (SRB) assay and the MTT assay are commonly used to assess the antiproliferative effects of these compounds. nih.govnih.gov

For instance, novel pyrimidine derivatives have shown inhibitory activity against the proliferation of various cancer cell lines, including colon adenocarcinoma (LoVo), breast cancer (MCF-7), and lung cancer (A549). nih.govencyclopedia.pub Some of these compounds have demonstrated the ability to overcome multidrug resistance, a major challenge in cancer chemotherapy. researchgate.net

The mechanism of anticancer activity for pyrimidine derivatives can be multifaceted. Some compounds act as inhibitors of specific enzymes involved in cancer cell proliferation, such as cyclin-dependent kinases (CDKs) or topoisomerase II. nih.govijrpr.com Others may induce apoptosis (programmed cell death) or arrest the cell cycle at specific phases. ijrpr.com For example, certain pyrimidine derivatives have been shown to arrest the cell cycle of HCT-116 colon cancer cells at the G0-G1 phase. ijrpr.com Molecular docking studies are also used to investigate the potential binding of these compounds to anticancer targets like EGFR and VEGFR-2. nih.gov

Compound/DerivativeCancer Cell LineActivity (IC50/GI50)Reference
Pyrido[2,3-d]pyrimidinesLung and liver carcinomaModerate activity ijcrt.org
N4-hydrazone derivatives of 5,7-dihydro-6H-pyrrolo[2,3-d]pyrimidin-6-oneA549, MCF-7IC50: 10.9–21.4 µM ijrpr.com
Microwave synthesized pyrimidine derivativesHCT116, MCF7EC50: 89.24–221.91 µM nih.gov
Quinazoline-chalcone derivative 14gK-562 (leukemia)GI50: 0.622 µM nih.gov
2-amino-4-aryl-pyrimidine derivatives of ursolic acidMCF-7, HeLaIC50: 0.48–0.74 µM rsc.org

Future Research Directions and Unexplored Academic Avenues

Development of Novel and Sustainable Synthetic Methodologies

While traditional methods for pyrimidine (B1678525) synthesis are well-established, the future of chemical synthesis lies in the development of sustainable and efficient methodologies. For 2-Chloro-4-(2-hydroxyphenyl)pyrimidine, future research should focus on green chemistry principles to minimize environmental impact and enhance reaction efficiency.

Future research in this area could explore:

Microwave-Assisted Synthesis: This technique has the potential to significantly reduce reaction times and improve yields compared to conventional heating methods. nih.govnih.gov Exploring microwave-assisted protocols for the key condensation and cyclization steps in the synthesis of this compound could lead to more energy-efficient processes.

Ultrasound-Assisted Synthesis: Sonication can promote reactions by creating localized high-pressure and high-temperature zones, often leading to improved yields and shorter reaction times under milder conditions. mdpi.com

Multicomponent Reactions (MCRs): Designing a one-pot MCR to assemble the this compound scaffold from simple, readily available starting materials would be a significant advancement in terms of atom economy and process simplification. mdpi.com

Flow Chemistry: Continuous flow synthesis offers advantages in terms of safety, scalability, and precise control over reaction parameters. researchgate.netnih.gov Developing a flow-based synthesis would enable safer handling of reagents and facilitate larger-scale production for further studies and applications.

Photocatalysis: Visible-light photocatalysis represents a green and powerful tool for organic synthesis. nih.govnih.gov Investigating photocatalytic methods for the construction of the pyrimidine ring or for late-stage functionalization could provide novel and sustainable synthetic routes. nih.gov

Solvent-Free and Aqueous Synthesis: Moving away from hazardous organic solvents is a key goal of green chemistry. Research into solid-state reactions or synthesis in aqueous media would drastically reduce the environmental footprint of producing this compound. mdpi.com

These modern synthetic strategies promise not only to make the synthesis of this compound and its derivatives more environmentally friendly but also to facilitate the rapid generation of a library of analogs for further investigation.

Exploration of Advanced Photophysical Phenomena

The 2-(2'-hydroxyphenyl)pyrimidine scaffold is known to exhibit Excited-State Intramolecular Proton Transfer (ESIPT), a phenomenon where a proton is transferred from the hydroxyl group to a nitrogen atom of the pyrimidine ring upon photoexcitation. mdpi.comijrpr.com This process often leads to non-emissive compounds due to rapid non-radiative decay pathways. mdpi.com However, inhibition of the ESIPT process can switch on fluorescence, a property that has been explored for applications in sensing. mdpi.comijrpr.com Future research should delve deeper into more complex and advanced photophysical phenomena to unlock new functionalities.

Key areas for future photophysical exploration include:

Aggregation-Induced Emission (AIE): Many traditional fluorophores suffer from aggregation-caused quenching (ACQ) in the solid state. mdpi.com Designing derivatives of this compound that exhibit AIE, where aggregation enhances fluorescence, would be highly valuable for applications in solid-state lighting and diagnostics. researchgate.netacs.orgresearchgate.net This could be achieved by introducing rotor-like substituents that promote non-radiative decay in solution but become restricted in the aggregated state.

Two-Photon Absorption (TPA): Materials with high TPA cross-sections are in demand for applications such as bioimaging, 3D data storage, and photodynamic therapy, as they allow for deeper tissue penetration and higher spatial resolution. juniperpublishers.comnih.gov Investigating the TPA properties of suitably designed this compound derivatives could open up new avenues in biomedical and materials science applications. juniperpublishers.com

Organic Light-Emitting Diodes (OLEDs): Pyrimidine derivatives are known for their electron-accepting properties and have been utilized in the development of materials for OLEDs. nih.govresearchgate.netosti.gov By strategically modifying the molecular structure of this compound to tune its emission color and improve its charge transport properties, novel emitters for OLEDs could be developed.

Thermochromism and Mechanochromism: Investigating the response of the compound's optical properties to external stimuli such as temperature (thermochromism) and mechanical force (mechanochromism) could lead to the development of smart materials for sensors and rewritable imaging.

A systematic study of how structural modifications influence these advanced photophysical properties will be crucial for designing molecules with tailored functions.

Integration with Artificial Intelligence and Machine Learning for Molecular Design

The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing drug discovery and materials science. nih.gov These computational tools can accelerate the design and optimization of molecules with desired properties, saving significant time and resources.

Future research should leverage AI and ML in the following ways:

Quantitative Structure-Activity Relationship (QSAR) Modeling: By building QSAR models, it is possible to establish a mathematical relationship between the molecular structure of this compound derivatives and their biological or photophysical properties. mdpi.comresearchgate.net These models, developed using techniques like Multiple Linear Regression (MLR) and Artificial Neural Networks (ANN), can predict the activity of novel, unsynthesized compounds, thereby guiding the design of more potent or efficient molecules. mdpi.comresearchgate.net

Generative Models for De Novo Design: Deep generative models, such as Generative Adversarial Networks (GANs) and transformers, can be trained on existing chemical data to generate novel molecular structures with desired properties. ijrpr.comosti.govwjarr.com These models can be employed to explore the vast chemical space around the this compound scaffold to propose new derivatives with enhanced biological activity or optimized photophysical characteristics. ijrpr.comwjarr.com

Prediction of Photophysical Properties: ML models can be trained to accurately predict key photophysical parameters, such as emission wavelengths and quantum yields, for organic fluorescent materials. nih.govresearchgate.netencyclopedia.pub Applying these models to this compound derivatives would enable high-throughput virtual screening of large compound libraries to identify candidates with promising optical properties for applications in OLEDs or as fluorescent probes.

Virtual Screening and Docking Studies: AI-powered virtual screening can be used to rapidly screen large databases of compounds for potential binders to a specific biological target. nih.gov For this compound, this could be used to identify potential protein targets and predict binding affinities, thus guiding experimental biological studies.

The synergy between computational modeling and experimental validation will be key to unlocking the full potential of the this compound scaffold.

Identification of New Non-Biological Applications

While the biological activities of pyrimidine derivatives are widely studied, there is a growing interest in their non-biological applications. The unique electronic and photophysical properties of this compound make it a promising candidate for various materials science applications.

Unexplored non-biological applications to be investigated include:

Advanced Optical Materials:

Chemosensors: The fluorescence "off-on" switching mechanism based on the inhibition of ESIPT can be harnessed to develop highly selective and sensitive chemosensors for detecting specific analytes, such as metal ions or pH changes. researchgate.netijrpr.comosti.gov

Anticounterfeiting: The reversible fluorescence switching makes these compounds excellent candidates for use in advanced anticounterfeiting technologies, where a hidden fluorescent signal can be revealed by applying a specific chemical trigger like an acid. ijrpr.comencyclopedia.pub

Corrosion Inhibitors: Pyrimidine derivatives have shown significant promise as corrosion inhibitors for metals, particularly steel, in acidic environments. mdpi.comnih.govnih.govjuniperpublishers.comwjarr.com The nitrogen atoms and π-electron system in the pyrimidine ring can effectively adsorb onto the metal surface, forming a protective layer. Future studies should evaluate the corrosion inhibition efficiency of this compound and its derivatives for various metals and corrosive media.

Organic Electronics: The electron-deficient nature of the pyrimidine ring makes it an interesting building block for organic electronic materials. researchgate.net Further investigation into the charge transport properties of this compound derivatives could lead to their use in organic field-effect transistors (OFETs) or as host materials in OLEDs.

Exploring these non-biological applications could lead to the development of novel, high-performance materials with significant commercial potential.

Deepening Mechanistic Understanding of Biological Interactions through In Vitro Systems

Pyrimidine derivatives are known to exhibit a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects. researchgate.net A deeper understanding of the molecular mechanisms underlying these activities is crucial for the rational design of more effective therapeutic agents. In vitro systems provide a powerful platform for these mechanistic studies.

Future research should focus on the following in vitro investigations:

Enzyme Inhibition Assays: Many pyrimidine-based drugs exert their effects by inhibiting specific enzymes. researchgate.netosti.gov In vitro enzyme inhibition assays can be used to identify the specific molecular targets of this compound and its derivatives. For example, assays for kinases, cyclooxygenases (COX), or lipoxygenases (LOX) could reveal potential anti-inflammatory or anticancer mechanisms. researchgate.netresearchgate.net

Cell-Based Assays:

Cytotoxicity Assays: The anticancer potential of novel derivatives should be evaluated against a panel of cancer cell lines using assays such as the MTT assay to determine their IC50 values. mdpi.comresearchgate.net

Cell Cycle Analysis: Flow cytometry can be used to determine if the compounds induce cell cycle arrest at a specific phase (e.g., G0/G1, S, or G2/M), which is a common mechanism for anticancer drugs. ijrpr.com

Apoptosis Assays: Investigating whether the compounds induce programmed cell death (apoptosis) in cancer cells can provide further insight into their mechanism of action. nih.govwjarr.com

Receptor Binding Assays: If a specific receptor is hypothesized to be the target, radioligand binding assays can be used to determine the binding affinity of the compounds.

Gene and Protein Expression Analysis: Techniques such as Western blotting and quantitative PCR (qPCR) can be used to study the effect of the compounds on the expression levels of key proteins and genes involved in signaling pathways related to cancer or inflammation.

By employing a comprehensive suite of in vitro assays, researchers can elucidate the structure-activity relationships and the precise molecular mechanisms of action of this compound derivatives, paving the way for their development as potential therapeutic agents.

Q & A

Q. What are the optimal synthetic routes for 2-Chloro-4-(2-hydroxyphenyl)pyrimidine, and how can intermediates be characterized?

The synthesis typically involves nucleophilic substitution or cross-coupling reactions. For example, a thieno[2,3-d]pyrimidine derivative was synthesized via chlorination and phenoxy substitution under reflux with anhydrous potassium carbonate . Characterization of intermediates should include:

  • GC-MS : To confirm molecular weight and purity (e.g., retention time analysis for 2,4-dichloro derivatives) .
  • NMR spectroscopy : ¹H/¹³C NMR to verify substitution patterns and hydroxyl group positioning .
  • X-ray crystallography : For unambiguous structural confirmation, as demonstrated in rhodium acetate paddle-wheel complexes .

Q. What safety protocols are critical when handling this compound in the lab?

Adhere to stringent safety measures due to potential toxicity and reactivity:

  • Personal protective equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .
  • Ventilation : Use fume hoods for reactions releasing volatile byproducts (e.g., HCl gas during chlorination) .
  • Waste disposal : Segregate halogenated waste and use licensed biohazard disposal services to avoid environmental contamination .

Q. How can researchers validate the purity of this compound?

  • HPLC : Use a C18 reverse-phase column with a methanol/water gradient (e.g., 70:30 v/v) to assess purity (>95%) .
  • Melting point analysis : Compare observed values with literature data (e.g., derivatives like 2-chloro-4-(trifluoromethyl)pyrimidine show mp ~45–50°C) .
  • Elemental analysis : Verify C, H, N, and Cl content within ±0.3% of theoretical values .

Advanced Research Questions

Q. How does the hydroxyl group at the 2-position influence the compound’s biological activity?

The 2-hydroxyphenyl moiety enhances hydrogen-bonding interactions with biological targets. For example:

  • Enzyme inhibition : The hydroxyl group may coordinate with catalytic residues in kinases or acetylcholinesterase, as seen in α7 nicotinic receptor agonists .
  • Antimicrobial activity : Derivatives with electron-donating groups (e.g., –OH) exhibit improved binding to bacterial DNA gyrase .
  • SAR studies : Compare activity of 2-hydroxyphenyl vs. 3-methylphenyl analogs using in vitro assays (e.g., IC₅₀ values in tumor cell lines) .

Q. How can computational modeling guide the design of this compound derivatives?

  • Molecular docking : Use AutoDock Vina to predict binding affinity for targets like VEGF receptors or NADH:ubiquinone oxidoreductase .
  • DFT calculations : Analyze electron density maps to optimize substituent effects on reactivity (e.g., chloro vs. trifluoromethyl groups) .
  • MD simulations : Assess stability of ligand-receptor complexes over 100-ns trajectories to prioritize synthetic targets .

Q. How should researchers resolve contradictions in reported biological data (e.g., variable IC₅₀ values)?

  • Meta-analysis : Aggregate data from multiple studies (e.g., tumor growth inhibition in murine models) .
  • Experimental replication : Standardize assay conditions (e.g., cell line passage number, serum concentration) .
  • Proteomic profiling : Use LC-MS/MS to identify off-target interactions that may explain divergent results .

Q. What advanced analytical techniques are suitable for studying degradation products of this compound?

  • High-resolution mass spectrometry (HRMS) : Identify metabolites or photodegradation products (e.g., hydroxylated or dechlorinated species) .
  • XRD : Resolve crystal structure changes under oxidative stress .
  • TGA/DSC : Monitor thermal stability and decomposition pathways (e.g., loss of HCl at >200°C) .

Methodological Considerations

Q. How to optimize reaction yields in large-scale synthesis?

  • Catalyst screening : Test Pd(PPh₃)₄ vs. CuI for Suzuki-Miyaura couplings .
  • Solvent selection : Use DMF for polar intermediates or THF for non-polar systems .
  • In situ monitoring : Employ FTIR to track chloro group displacement in real time .

Q. What strategies mitigate interference from byproducts in biological assays?

  • Solid-phase extraction (SPE) : Purify samples using C18 cartridges before cell-based assays .
  • Counter-screening : Test derivatives against unrelated enzymes (e.g., CYP3A4) to confirm selectivity .
  • Isothermal titration calorimetry (ITC) : Quantify binding specificity to rule out nonspecific interactions .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.